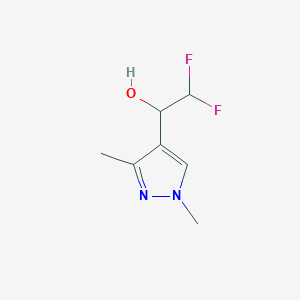

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” is a heterocyclic organic compound . It has a molecular weight of 138.17 and a molecular formula of C7H10N2O . It’s used for experimental and research purposes .

Synthesis Analysis

The synthesis of a similar compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone”, has been reported . The preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis

The molecular structure of “1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” includes a pyrazole ring with two methyl groups attached to it . The InChI key for this compound is BRJHIUPNDYVERF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone” include a melting point of 44-45°C . It’s a powder at room temperature .Scientific Research Applications

Synthesis and Characterization in Inorganic Chemistry

- Metallomacrocyclic Palladium(II) Complexes : Utilization of hybrid pyrazole ligands, similar to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanol, for synthesizing palladium(II) complexes. These complexes show varying structures based on the solvent used, showcasing monomeric or dimeric forms (Guerrero et al., 2008).

Luminescent Properties in Chemistry

- Eu(III) and Gd(III) Complexes : Creation of neutral complexes involving Eu(III) and Gd(III) with heterocyclic diketones, exhibiting notable optical and luminescent properties. This process parallels the potential use of this compound in similar luminescent studies (Taidakov et al., 2013).

Structure Analysis in Chemical Engineering

- Performance Analysis : Investigating the structure and performance of related compounds, like 3,4-dimethyl-1H-yl-pyrazole, using various spectroscopic techniques. This is closely related to the structural analysis of this compound (Ding Dong-ge, 2009).

Synthetic Chemistry

- Synthesis of Pyrazole Derivatives : Demonstrating the efficient synthesis of pyrazole derivatives, which could include structures similar to this compound. These derivatives offer a range of potential applications in various fields of chemistry (Hote et al., 2014).

Reactivity and Molecular Studies

- Bipyrazole Derivatives and Corrosion Inhibitors : Theoretical study using density functional theory (DFT) to analyze the reactivity and potential activity of bipyrazole derivatives as corrosion inhibitors. Such studies can be insightful for understanding the reactivity of this compound in similar contexts (Wang et al., 2006).

Photoreactions and Organic Chemistry

- Photoreactions of Pyrazolones : Exploring photoreactions of compounds like 3,5-dihydro-3,5-dimethyl-3,5-diaryl-4H-pyrazol-4-ones, which can serve as potential precursors for various organic structures. This has implications for the study of photoreactive properties of this compound (Moiseev et al., 2007).

properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2O/c1-4-5(3-11(2)10-4)6(12)7(8)9/h3,6-7,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGHZDKZMZCECO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(C(F)F)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)

![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)